molecular formula C12H16O3 B2396313 (2S)-4-(2-Methoxyphenyl)-2-methylbutanoic acid CAS No. 2248175-93-9

(2S)-4-(2-Methoxyphenyl)-2-methylbutanoic acid

Cat. No.: B2396313
CAS No.: 2248175-93-9
M. Wt: 208.257
InChI Key: XLNOABVGEKCMDL-VIFPVBQESA-N
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Description

(2S)-4-(2-Methoxyphenyl)-2-methylbutanoic acid is a chiral, non-natural amino acid derivative that serves as a versatile scaffold and key intermediate in medicinal chemistry and drug discovery. Its structure incorporates a 2-methoxyphenyl group, a common motif in biologically active molecules, and a stereodefined methyl group which can influence both the compound's conformation and its interaction with biological targets . The carboxylic acid functional group makes it an ideal candidate for further synthetic elaboration, such as amide bond formation or esterification, to create a diverse array of potential drug candidates, enzyme inhibitors, or diagnostic probes . This compound is related to the class of short-chain fatty acids (SCFAs), and while its specific mechanism of action is research-dependent, SCFA analogs can play roles in various metabolic and signaling pathways . As a high-purity synthetic building block, it is particularly valuable for the development of targeted therapies and for probing structure-activity relationships (SAR) in lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

IUPAC Name

(2S)-4-(2-methoxyphenyl)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(12(13)14)7-8-10-5-3-4-6-11(10)15-2/h3-6,9H,7-8H2,1-2H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNOABVGEKCMDL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst System : BF₃·2H₂O (300 mL per mole of alkene) facilitates the formation of a carbocation intermediate at the branched carbon.
  • CO Pressure : 1,500–3,000 psig (1.03–2.07 × 10⁷ N/m²) ensures sufficient CO availability for carbocation trapping.
  • Temperature : 52°C balances reaction rate and catalyst stability.
  • Quenching : Hydrolysis with excess water converts the acyl fluoride intermediate to the carboxylic acid.

Performance Metrics

Parameter Value
Conversion 98–100%
Selectivity 95.91% target acid
By-products 4% 2,2-dimethylpentanoic acid

This method achieves near-quantitative conversion but requires specialized high-pressure equipment. The 2-methoxyphenyl group remains stable under these conditions due to its electron-donating methoxy moiety, which mitigates electrophilic side reactions.

Asymmetric Hydrogenation of α,β-Unsaturated Esters

Enantioselective hydrogenation of α,β-unsaturated esters provides direct access to the (2S) configuration. The precursor ethyl (E)-4-(2-methoxyphenyl)-2-methyl-2-pentenoate is hydrogenated using a chiral ruthenium catalyst.

Catalytic System and Optimization

  • Catalyst : Ru-(S)-BINAP (Biphenyl-2,2'-diylbis(diphenylphosphine)) at 0.5 mol% loading.
  • Conditions : 50°C, 100 psi H₂, in tetrahydrofuran (THF).
  • Additives : Triethylamine (1 eq) enhances enantioselectivity by stabilizing the transition state.

Outcomes

Parameter Value
Conversion 99%
Enantiomeric Excess 98% (2S)
Isolated Yield 90%

Post-hydrolysis of the ethyl ester with aqueous NaOH (2M, 70°C) furnishes the free acid without racemization. This method excels in stereochemical precision but demands high-purity starting materials.

Chiral Auxiliary-Assisted Alkylation

The Evans oxazolidinone methodology enables stereocontrolled construction of the quaternary carbon center. The synthesis proceeds via alkylation of a chiral enolate derived from N-acyloxazolidinone .

Stepwise Procedure

  • Enolate Formation : Treatment of N-(4-(2-methoxyphenyl)butanoyl)oxazolidinone with lithium diisopropylamide (LDA) at −78°C generates a chiral enolate.
  • Alkylation : Methyl iodide (1.2 eq) is added to afford the diastereomerically pure adduct.
  • Auxiliary Removal : Hydrolysis with lithium hydroperoxide yields the free acid with retention of configuration.

Efficiency Data

Step Yield
Alkylation 85%
Auxiliary Removal 95%
Overall Yield 80.75%

This route achieves >99% enantiomeric excess but involves multiple steps and stoichiometric chiral auxiliary use.

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution using lipases offers a biocatalytic route to the (2S)-enantiomer. The racemic ethyl ester ethyl 4-(2-methoxyphenyl)-2-methylbutanoate is subjected to hydrolysis with Candida antarctica lipase B (CAL-B).

Process Parameters

  • Enzyme Loading : 10 mg/mL in phosphate buffer (pH 7.0).
  • Temperature : 37°C, 24 hours.
  • Substrate Concentration : 0.1 M in tert-butyl methyl ether.

Resolution Performance

Parameter Value
Conversion 45%
ee (Unreacted Ester) 99% (2S)
ee (Acid) 95% (2R)

The unreacted (2S)-ester is isolated and hydrolyzed to the acid. While eco-friendly, this method suffers from moderate yields (≤45%) and requires recycling of the undesired enantiomer.

Grignard Addition to β-Keto Esters

A convergent strategy involves the addition of a 2-methoxyphenyl Grignard reagent to ethyl 2-methyl-3-oxobutanoate .

Reaction Sequence

  • Grignard Addition : Phenylmagnesium bromide (2 eq) adds to the β-keto ester at 0°C, forming a tertiary alcohol.
  • Dehydration : Concentrated H₂SO₄ (cat.) removes water to generate an α,β-unsaturated ester.
  • Hydrogenation : Pd/C (5 wt%) catalyzes hydrogenation to the saturated ester.
  • Saponification : NaOH (2M) hydrolyzes the ester to the acid.

Yield Analysis

Step Yield
Grignard Addition 88%
Dehydration 92%
Hydrogenation 95%
Saponification 90%
Overall Yield 68.5%

This approach is modular but lacks inherent stereocontrol, necessitating subsequent resolution steps.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(2-Methoxyphenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives with different chemical and physical properties.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
The compound serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions. These transformations can yield hydroxylated derivatives or other functionalized compounds with diverse chemical properties.

Reagent in Chemical Reactions
In addition to its role as a precursor, (2S)-4-(2-Methoxyphenyl)-2-methylbutanoic acid is utilized as a reagent in multiple chemical reactions. It can participate in coupling reactions and serve as a substrate for further modifications, enhancing its utility in synthetic pathways.

Biological Research

Enzyme Interaction Studies
The compound has been investigated for its interactions with various enzymes, providing insights into metabolic pathways and cellular processes. Research indicates that it may influence enzyme activity, which is critical for understanding its biological effects.

Therapeutic Potential
Emerging studies suggest that this compound may have therapeutic applications. Its potential anti-inflammatory and analgesic properties are under investigation, with preliminary findings indicating that it could modulate pathways related to inflammation and pain management .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals and polymers. Its unique functional groups make it suitable for developing materials with specific properties tailored to various applications.

Mechanism of Action

The mechanism of action of (2S)-4-(2-Methoxyphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric and Stereochemical Differences

  • 2-Methylbutanoic Acid Enantiomers: (S)-2-Methylbutanoic Acid: Fruity aroma; identified in fermented foods and bacterial VOCs . (R)-2-Methylbutanoic Acid: Cheesy/sweaty odor; associated with microbial spoilage . Comparison: The (2S) configuration in the target compound may influence odor or receptor interactions, similar to enantiomeric differences in 2-methylbutanoic acid.

Substituent Effects on the Phenyl Ring

Compound Substituent Position Key Features
Target Compound 2-Methoxy (ortho) Enhanced steric hindrance; electron-donating methoxy group .
4-(4-Methylphenyl)butanoic Acid 4-Methyl (para) Reduced steric hindrance; electron-donating methyl group .
HBK14-HBK19 (Piperazine Derivatives) 2-Methoxy (ortho) Piperazine backbone with variable alkyl/aryl groups; potential CNS activity .
  • Impact : Ortho-substitution in the target compound may hinder rotation or binding compared to para-substituted analogs.

Functional Group Variations

Compound Functional Groups Key Properties
Target Compound Carboxylic acid High acidity; hydrogen-bonding capability.
(2R,3S)-3-Hydroxy-2-methylbutanoic Acid Hydroxy, carboxylic acid Increased polarity; potential for glycosylation .
(2R,3S)-Methyl 3-Amino-2-hydroxy-4-phenylbutanoate Amino, hydroxy, ester Enhanced solubility in organic solvents .
  • Key Difference : The carboxylic acid group in the target compound may improve binding to proteins (e.g., FABP4) compared to ester or amide derivatives .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight pKa (Carboxylic Acid) LogP
(2S)-4-(2-Methoxyphenyl)-2-methylbutanoic Acid C₁₂H₁₆O₃ 208.25 ~4.5 ~2.8
(S)-2-Methylbutanoic Acid C₅H₁₀O₂ 102.13 ~4.7 ~0.9
4-(4-Methylphenyl)butanoic Acid C₁₁H₁₄O₂ 178.23 ~4.6 ~2.5

Biological Activity

(2S)-4-(2-Methoxyphenyl)-2-methylbutanoic acid is an organic compound characterized by its specific stereochemistry and the presence of a methoxyphenyl group attached to a butanoic acid backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Formula : C12_{12}H16_{16}O3_{3}
  • CAS Number : 2248175-93-9

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its properties and enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the context of its application.

Biological Activities

  • Antioxidant Activity : The compound has demonstrated significant free radical scavenging potential, which is essential in mitigating oxidative stress-related diseases.
  • Antihypertensive Effects : Studies have indicated that derivatives of this compound exhibit antihypertensive properties, making it a candidate for further exploration in cardiovascular therapies .
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Research Findings

Recent studies have evaluated the biological activities of this compound and its derivatives through various assays:

Table 1: Summary of Biological Activities

Activity TypeAssay MethodologyResults
AntioxidantDPPH AssaySignificant scavenging potential
AntihypertensiveIn vivo blood pressure measurementReduction in systolic/diastolic BP
Enzyme InhibitionUrease Inhibition AssayEffective inhibition observed

Case Study 1: Antihypertensive Activity

A study conducted on synthesized derivatives of this compound revealed that certain compounds exhibited notable antihypertensive effects. The most potent derivative reduced blood pressure significantly compared to controls. Molecular docking studies further elucidated the binding interactions with angiotensin II receptors .

Case Study 2: Antioxidant Properties

In another investigation, the antioxidant capacity of the compound was assessed using the DPPH assay. Results indicated that it outperformed several known antioxidants, suggesting its potential utility in formulations aimed at combating oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. How can the synthetic yield of (2S)-4-(2-Methoxyphenyl)-2-methylbutanoic acid be optimized?

  • Methodological Answer : Synthesis optimization involves selecting reagents and controlling reaction parameters. For example, using potassium permanganate for oxidation steps and lithium aluminum hydride for reductions can improve efficiency . Temperature control (e.g., maintaining 60–70°C for cyclization) and solvent selection (e.g., THF for stereochemical retention) are critical. Reaction monitoring via TLC or HPLC ensures intermediate purity, reducing side products .

Q. What structural features distinguish this compound from simpler analogs like 4-methoxybutanoic acid?

  • Methodological Answer : The compound’s stereochemistry (S-configuration at C2) and substituent arrangement (methoxyphenyl at C4 and methyl at C2) confer distinct reactivity and bioactivity. Comparative analysis via NMR or X-ray crystallography highlights these differences. For instance, the methoxyphenyl group enhances π-π stacking with biological targets, unlike the simpler ester in 4-methoxybutanoic acid .

Q. Which analytical techniques validate the purity and stereochemical integrity of this compound?

  • Methodological Answer : High-resolution LC-MS confirms molecular weight, while chiral HPLC (e.g., using a Chiralpak® column) resolves enantiomers. 1^1H/13^13C NMR identifies proton environments, such as the methoxy group’s singlet at ~3.8 ppm and the methyl group’s doublet at ~1.2 ppm. Purity >95% is achievable via recrystallization in ethyl acetate/hexane .

Advanced Research Questions

Q. How do enantiomeric differences (e.g., 2S vs. 2R) affect biological activity in vitro?

  • Methodological Answer : Enantiomers exhibit divergent binding affinities. For example, the 2S configuration in this compound may enhance interaction with enzymes like cyclooxygenase-2 (COX-2) due to spatial alignment of the methoxyphenyl group. Competitive inhibition assays and molecular docking (AutoDock Vina) quantify these effects .

Q. How can contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., DPPH vs. ABTS assays) or cellular contexts (e.g., cancer vs. normal cells). Redox potential measurements (cyclic voltammetry) and ROS quantification (fluorescent probes like DCFH-DA) clarify mechanistic nuances. Dose-dependent studies (0.1–100 µM) are critical to identify biphasic effects .

Q. What computational strategies predict interactions between this compound and inflammatory targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) and density functional theory (DFT) model interactions with targets like NF-κB or TNF-α. The methoxyphenyl group’s electron-donating effects stabilize hydrogen bonds with active-site residues (e.g., Lys52 in TNF-α). Binding free energy calculations (MM-PBSA) validate predictions .

Comparative and Mechanistic Questions

Q. How does substituting the methoxy group (e.g., 2-methoxy vs. 4-methoxy) alter bioactivity?

  • Methodological Answer : Substituent position affects electronic and steric properties. For 4-methoxy analogs, increased hydrophobicity enhances membrane permeability (logP assays), while 2-methoxy derivatives show stronger antioxidant activity in lipid peroxidation models. SAR studies using IC50_{50} values (µM) quantify these trends .

Q. What in vitro models best capture this compound’s neuroprotective potential?

  • Methodological Answer : Primary neuron cultures (e.g., SH-SY5Y cells) exposed to oxidative stress (H2_2O2_2 or rotenone) assess neuroprotection. Metrics include cell viability (MTT assay), mitochondrial membrane potential (JC-1 staining), and caspase-3 activity. Co-treatment with N-acetylcysteine controls for off-target effects .

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